molecular formula C18H27N3O3S B2911061 2-acetamido-4-(methylthio)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)butanamide CAS No. 2034194-35-7

2-acetamido-4-(methylthio)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)butanamide

Cat. No.: B2911061
CAS No.: 2034194-35-7
M. Wt: 365.49
InChI Key: VXBPHHVBLYNBKJ-MRJYIUEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-acetamido-4-(methylthio)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)butanamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as MTAN-1553 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of 2-acetamido-4-(methylthio)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)butanamide involves its ability to inhibit the activity of MTAN. MTAN is an enzyme that plays a crucial role in the metabolism of purines, which are essential for DNA synthesis and cell proliferation. Inhibition of MTAN leads to a decrease in the production of purines, which in turn reduces the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has a significant effect on the metabolism of purines, leading to a decrease in the production of purines and a subsequent decrease in the growth of cancer cells. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-acetamido-4-(methylthio)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)butanamide is its specificity for MTAN, making it a promising target for cancer therapy. However, the synthesis of this compound is complex and requires expertise in organic chemistry, making it challenging to produce in large quantities. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for cancer therapy.

Future Directions

Future research on 2-acetamido-4-(methylthio)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)butanamide could focus on the development of more efficient synthesis methods to produce this compound in larger quantities. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for cancer therapy. Moreover, the potential applications of this compound in other areas of medicine, such as infectious diseases, could also be explored.

Synthesis Methods

The synthesis of 2-acetamido-4-(methylthio)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)butanamide involves a multistep process that is complex and requires expertise in organic chemistry. The synthesis begins with the reaction of 4-(pyridin-2-yloxy)cyclohexanone with methylthioacetic acid, followed by the addition of N,N-dimethylacetamide and triethylamine. The resulting product is then treated with acetic anhydride, and the final compound is obtained after purification using column chromatography.

Scientific Research Applications

2-acetamido-4-(methylthio)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)butanamide has been studied for its potential applications in the treatment of cancer, specifically as an inhibitor of the enzyme MTAN. MTAN is involved in the metabolism of purines, which are essential for DNA synthesis and cell proliferation. Inhibition of MTAN has been shown to reduce the growth of cancer cells, making it a promising target for cancer therapy.

Properties

IUPAC Name

2-acetamido-4-methylsulfanyl-N-(4-pyridin-2-yloxycyclohexyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3S/c1-13(22)20-16(10-12-25-2)18(23)21-14-6-8-15(9-7-14)24-17-5-3-4-11-19-17/h3-5,11,14-16H,6-10,12H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBPHHVBLYNBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCSC)C(=O)NC1CCC(CC1)OC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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